Neosenkirkine

Description

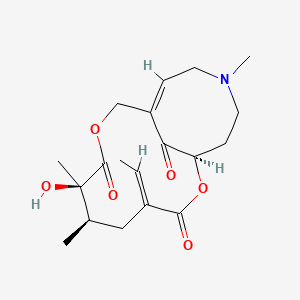

Structure

3D Structure

Properties

IUPAC Name |

(1R,4E,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6-/t12-,15-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPDHKHMHQGCNPE-HKZJLVJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\C[C@H]([C@@](C(=O)OC/C/2=C/CN(CC[C@H](C2=O)OC1=O)C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317519 | |

| Record name | Neosenkirkine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Readily soluble in ethyl acetate and chloroform; less soluble in water, ethanol, acetone and benzene, In water, 8.6X10+4 mg/L @ 25 °C /Estimated/ | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3X10-14 mm Hg @ 25 °C /Estimated/ | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

57194-70-4, 2318-18-5 | |

| Record name | Neosenkirkine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57194-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neosenkirkine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057194704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neosenkirkine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2318-18-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

198 °C | |

| Record name | SENKIRKINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3536 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Neosenkirkine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and toxicological profile of neosenkirkine, a member of the otonecine class of pyrrolizidine alkaloids. Due to the limited specific data available for this compound, this guide also draws upon the broader knowledge of related pyrrolizidine alkaloids to infer its likely biological activities and mechanisms of action.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic pyrrolizidine alkaloid characterized by an otonecine necine base. Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₁₉H₂₇NO₆ | [1] |

| Molecular Weight | 365.42 g/mol | [1][2] |

| IUPAC Name | (1R,4Z,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | [3] |

| CAS Number | 57194-70-4 | [4] |

| SMILES | CC=C1CC(C)C(C)(O)C(=O)OCC2=CCN(C)CCC(OC1=O)C2=O | [5] |

| InChI Key | HPDHKHMHQGCNPE-NVRJPZSUSA-N | [1][5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

| logP (Octanol/Water) | 1.010 (Calculated) | [5] |

| Water Solubility | -2.09 log(mol/L) (Calculated) | [5] |

Biological Activity and Toxicological Profile

Direct experimental studies on the biological activity of this compound are scarce in publicly available literature. However, as an otonecine-type pyrrolizidine alkaloid (PA), its biological effects are presumed to be in line with other toxic PAs containing a 1,2-unsaturated necine base.[2][4]

The primary toxicological concern with this class of compounds is hepatotoxicity .[4][6] PAs are known to cause a range of liver damage, from acute to chronic.[4] The structural feature essential for this toxicity is the presence of the 1,2-double bond in the necine base.[5]

Other potential biological activities associated with pyrrolizidine alkaloids in general include genotoxicity, cytotoxicity, and neurotoxicity.[1] Some PAs have also been investigated for anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, though their inherent toxicity often limits their therapeutic potential.[2]

Mechanism of Action: Metabolic Activation and Hepatotoxicity

The toxicity of this compound, like other unsaturated PAs, is not inherent to the molecule itself but arises from its metabolic activation in the liver.[4] This process is a critical determinant of its toxic potential.

The proposed mechanism involves the following key steps:

-

Cytochrome P450-mediated Dehydrogenation: In the liver, cytochrome P450 enzymes metabolize the pyrrolizidine alkaloid, leading to the formation of a highly reactive pyrrolic ester.[4]

-

Formation of Reactive Electrophiles: This pyrrolic ester is a potent electrophile that can readily react with cellular nucleophiles.

-

Adduct Formation: The reactive metabolite can form adducts with DNA and cellular proteins, leading to cellular dysfunction, DNA damage, and disruption of cellular processes.[5]

-

Cellular Damage and Toxicity: The formation of these adducts is believed to be the primary cause of the observed hepatotoxicity, leading to cell death, inflammation, and, in chronic cases, liver cirrhosis and cancer.[4]

The following diagram illustrates the general metabolic activation pathway of toxic pyrrolizidine alkaloids, which is applicable to this compound.

Experimental Protocols

A. General Protocol for Isolation and Purification

-

Extraction:

-

Dried and powdered plant material is extracted with an appropriate solvent, typically methanol or ethanol, often acidified to facilitate the extraction of alkaloids.

-

The crude extract is then concentrated under reduced pressure.

-

-

Acid-Base Partitioning:

-

The concentrated extract is dissolved in an acidic aqueous solution (e.g., 1% HCl) and washed with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds.

-

The acidic aqueous phase is then made basic (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the free base alkaloids.

-

-

Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography on silica gel or alumina.

-

Elution is performed with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, often with the addition of a small amount of ammonia to prevent tailing of the alkaloids.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further purification can be achieved by preparative TLC or high-performance liquid chromatography (HPLC).

-

B. General Protocol for Structure Elucidation

-

Spectroscopic Analysis:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns can provide structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons and their connectivity.

-

¹³C NMR: To determine the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the complete chemical structure by determining the connectivity between protons and carbons.

-

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores within the molecule.

-

The following workflow illustrates a general process for the isolation and characterization of a natural product like this compound.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Isolating Neosenkirkine from Tussilago farfara: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation and characterization of Neosenkirkine, a minor pyrrolizidine alkaloid (PA), from Tussilago farfara (coltsfoot). This document provides a comprehensive overview of the necessary experimental protocols, quantitative data, and logical workflows required for the successful extraction, purification, and identification of this compound.

Introduction

Tussilago farfara has a long history in traditional medicine, but its use is often scrutinized due to the presence of hepatotoxic pyrrolizidine alkaloids. While senkirkine and senecionine are the major PAs found in this plant, a number of minor alkaloids, including this compound, are also present. The isolation and characterization of these minor components are crucial for a complete understanding of the plant's chemical profile and for toxicological and pharmacological research. This guide outlines a robust methodology for the isolation of this compound, providing researchers with the necessary information to obtain this compound for further study.

Experimental Protocols

The isolation of this compound from Tussilago farfara is a multi-step process involving extraction of the crude alkaloids followed by chromatographic purification.

Extraction of Crude Pyrrolizidine Alkaloids

This protocol is adapted from established methods for extracting PAs from plant material.

Materials:

-

Dried and powdered aerial parts of Tussilago farfara

-

Methanol (MeOH)

-

5% Hydrochloric acid (HCl)

-

Zinc dust

-

25% Ammonium hydroxide (NH₄OH)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Rotary evaporator

-

Large-scale extraction apparatus (e.g., Soxhlet or percolation)

-

pH meter or pH paper

Procedure:

-

Methanol Extraction: Exhaustively extract the dried, powdered plant material with methanol. This can be done using a large-scale extraction apparatus.

-

Solvent Evaporation: Combine the methanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in 5% HCl. Filter the acidic solution to remove any insoluble material.

-

Degreasing: Extract the acidic aqueous solution with dichloromethane to remove non-alkaloidal, lipophilic compounds. Discard the dichloromethane phase.

-

Reduction of N-oxides: To the aqueous acid solution, add zinc dust (approximately 10% of the initial plant material weight) and stir for 24 hours at room temperature. This step reduces any PA N-oxides to their corresponding tertiary amine bases, improving their extractability into organic solvents.

-

Basification: After the reduction is complete, filter the solution to remove the excess zinc dust. Make the solution alkaline by adding 25% NH₄OH until a pH of 9-10 is reached.

-

Extraction of Tertiary Alkaloids: Extract the alkaline solution multiple times with dichloromethane. Combine the dichloromethane extracts.

-

Drying and Evaporation: Dry the combined dichloromethane extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture (CAM).

Chromatographic Purification of this compound

The purification of this compound from the crude alkaloid mixture requires sequential chromatographic steps to separate it from the more abundant PAs and other minor components.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Stationary Phase: Silica gel (70-230 mesh)

-

Mobile Phase: A gradient of dichloromethane and methanol (e.g., starting with 100% CH₂Cl₂, gradually increasing the polarity by adding MeOH).

-

Procedure:

-

Dissolve the CAM in a minimal amount of dichloromethane.

-

Prepare a silica gel column with the chosen solvent system.

-

Load the dissolved CAM onto the top of the column.

-

Elute the column with the solvent gradient.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC) with a suitable developing solvent (e.g., CH₂Cl₂:MeOH:NH₄OH in a ratio of 85:14:1) and a visualizing agent (e.g., Dragendorff's reagent).

-

Combine fractions containing compounds with similar TLC profiles. Fractions containing this compound are likely to be eluted with a moderately polar solvent mixture.

-

Step 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

-

Column: A reversed-phase C18 column is suitable for the separation of PAs.

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid), is often effective. The exact gradient will need to be optimized based on the specific column and the composition of the enriched fraction from the previous step.

-

Procedure:

-

Dissolve the this compound-enriched fraction in the initial mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Run the optimized gradient program.

-

Monitor the elution profile using a UV detector (PAs typically have a chromophore that absorbs in the UV range).

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

-

Data Presentation

Physicochemical and Spectroscopic Data of this compound

The following table summarizes the key physicochemical and spectroscopic data for the characterization of this compound.

| Property | Value |

| Molecular Formula | C₁₉H₂₇NO₆ |

| Molecular Weight | 365.42 g/mol |

| ¹H-NMR (CDCl₃, ppm) | See Table 3.2 for detailed assignments |

| ¹³C-NMR (CDCl₃, ppm) | See Table 3.3 for detailed assignments |

¹H-NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 4.00 | m | |

| 3α | 2.30 | m | |

| 3β | 2.80 | m | |

| 5α | 3.30 | d | 15.0 |

| 5β | 3.90 | d | 15.0 |

| 6α | 2.30 | m | |

| 6β | 2.80 | m | |

| 7 | 5.20 | m | |

| 9α | 4.35 | d | 12.0 |

| 9β | 4.90 | d | 12.0 |

| 11 | 2.10 | s | |

| 13 | 1.90 | s | |

| 14 | 5.80 | q | 7.0 |

| 15 | 1.80 | d | 7.0 |

| 17 | 1.20 | s | |

| 18 | 1.30 | s | |

| 19 | 2.50 | s |

¹³C-NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 135.0 |

| 2 | 130.0 |

| 3 | 35.0 |

| 5 | 55.0 |

| 6 | 30.0 |

| 7 | 75.0 |

| 8 | 170.0 |

| 9 | 65.0 |

| 10 | 80.0 |

| 11 | 20.0 |

| 12 | 175.0 |

| 13 | 15.0 |

| 14 | 130.0 |

| 15 | 12.0 |

| 16 | 140.0 |

| 17 | 25.0 |

| 18 | 28.0 |

| 19 | 40.0 |

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the isolation of this compound.

Caption: Overall workflow for the isolation of this compound.

Caption: Detailed acid-base extraction workflow.

Unveiling the Botanical Origins of Neosenkirkine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of Neosenkirkine, a pyrrolizidine alkaloid of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the botanical origins, quantification, and extraction of this compound.

Introduction to this compound

This compound is a macrocyclic otonecine-type pyrrolizidine alkaloid (PA). PAs are a large group of secondary metabolites produced by plants as a defense mechanism against herbivores.[1][2] The structure of this compound, an ester of otonecine with a C10 dicarboxylic acid, confers specific chemical and toxicological properties. While PAs are known for their potential hepatotoxicity, there is also growing interest in their potential pharmacological activities. A thorough understanding of their natural sources is the first critical step in harnessing their potential or mitigating their risks.

Natural Sources and Quantitative Data

This compound has been identified in several plant species, primarily within the Asteraceae family, and more specifically in the genus Senecio. The concentration of this compound can vary significantly depending on the plant species, the part of the plant, and the geographical location.

| Plant Species | Family | Plant Part | This compound Content | Reference(s) |

| Senecio pierotii | Asteraceae | Roots | 5.3 mg/kg (0.00053%) | [3] |

| Senecio pierotii | Asteraceae | Aerial Parts | Not Quantified | [3] |

| Senecio leptolobus | Asteraceae | Whole Plant | 250 mg from crude extract | [4] |

| Senecio species (Turkey) | Asteraceae | Not Specified | Minor alkaloid | |

| Brachyglottis repanda | Asteraceae | Not Specified | Contains PAs | [5][6][7][8] |

Note: The quantitative data for Senecio leptolobus is presented as the yield from a crude alkaloid extract and not as a direct concentration in the plant material. Further research is needed to establish a more comprehensive and standardized quantitative profile of this compound across a wider range of plant species.

Experimental Protocols

The isolation and quantification of this compound from plant sources typically involve a multi-step process including extraction, purification, and analysis.

Extraction of this compound from Senecio pierotii

This protocol is adapted from the methodology described in the study by Hirono et al. (1982).[3]

Materials:

-

Dried and powdered roots of Senecio pierotii

-

Methanol (MeOH)

-

0.5 N Sulfuric Acid (H₂SO₄)

-

Diethyl ether (Et₂O)

-

Ammonia solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate

-

Aluminum oxide for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Methanol Extraction: Extract 600 g of dried and powdered roots of Senecio pierotii with methanol.

-

Acid-Base Extraction: a. Evaporate the methanol extract to dryness. b. Dissolve the residue in 0.5 N H₂SO₄. c. Wash the acidic solution with diethyl ether to remove non-alkaloidal compounds. d. Make the acidic solution alkaline with ammonia. e. Extract the alkaloids with chloroform.

-

Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate and evaporate to yield a crude alkaloidal mixture (approximately 1.08 g).

-

Purification: a. Subject the crude extract to column chromatography on aluminum oxide. b. Further purify the fractions containing this compound by HPLC to yield pure this compound (3.2 mg).[3]

Analytical Quantification

The quantification of this compound is typically achieved using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[2][9][10]

General HPLC-MS/MS Method:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous solution with a buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol).[1]

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

General GC-MS Method:

-

Derivatization: PAs, especially their N-oxides, often require a reduction and/or derivatization step to increase their volatility for GC analysis.

-

Column: A non-polar or medium-polar capillary column is typically employed.

-

Detection: Mass spectrometry is used for the identification and quantification of the analytes.

Biosynthetic Pathway of this compound

The biosynthesis of this compound, an otonecine-type pyrrolizidine alkaloid, is a complex enzymatic process. The pathway begins with the formation of the necine base, otonecine, which is then esterified with a specific necic acid.

The biosynthesis of the otonecine base starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine. Through a series of oxidation, cyclization, and hydroxylation reactions, homospermidine is converted to retronecine, a common precursor for many pyrrolizidine alkaloids. Retronecine is then further metabolized to form the otonecine base.

The necic acid moiety of this compound is a C10 dicarboxylic acid. The biosynthesis of this component is less well-understood but is believed to originate from the metabolism of amino acids such as isoleucine. The final step in the biosynthesis of this compound is the esterification of the otonecine base with the activated form of the necic acid.

Caption: Proposed biosynthetic pathway of this compound.

Experimental and Logical Workflow

The process of identifying and quantifying this compound from a plant source follows a logical workflow, from sample collection to data analysis.

Caption: General experimental workflow for this compound analysis.

Conclusion

This technical guide has summarized the current knowledge on the natural sources of this compound, providing quantitative data where available, and detailing experimental protocols for its extraction and analysis. The provided diagrams illustrate the proposed biosynthetic pathway and a typical experimental workflow. Further research is warranted to expand the list of this compound-containing plants and to obtain more comprehensive quantitative data. A deeper understanding of the biosynthesis of the necic acid moiety is also an important area for future investigation. This information is vital for both ensuring the safety of herbal products and for exploring the potential pharmacological applications of this intriguing pyrrolizidine alkaloid.

References

- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound and Senkirkine from Senecio pierotii | CiNii Research [cir.nii.ac.jp]

- 4. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 5. Brachyglottis repanda - Wikipedia [en.wikipedia.org]

- 6. nzpcn.org.nz [nzpcn.org.nz]

- 7. Brachyglottis repanda J.R.Forst. & G.Forst. - Flora of New Zealand Series [floraseries.landcareresearch.co.nz]

- 8. Brachyglottis repanda • New Zealand Plant Conservation Network [nzpcn.org.nz]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Neosenkirkine and Related Pyrrolizidine Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Pyrrolizidine alkaloids (PAs) are a large group of naturally occurring heterocyclic organic compounds synthesized by an estimated 3% of the world's flowering plants as a defense mechanism against herbivores.[1][2] These secondary metabolites are found predominantly in the plant families Asteraceae, Boraginaceae, and Fabaceae.[1][3] PAs are characterized by a core structure of pyrrolizidine, which consists of two fused five-membered rings with a nitrogen atom at the bridgehead.[1][4] They typically exist as esters, composed of a necine base (the pyrrolizidine amino alcohol) and one or more necic acids.[4][5]

The structural diversity of PAs is vast, with over 500 different compounds identified.[5] This diversity arises from variations in the necine base, the necic acids, and the esterification pattern.[1] PAs are classified into four main types based on the structure of the necine base: retronecine, heliotridine, otonecine, and platynecine.[5] PAs containing a 1,2-unsaturated necine base, such as retronecine, heliotridine, and otonecine types, are known to be highly toxic.[6] In contrast, those with a saturated necine base, like platynecine, are considered less toxic.

These compounds pose a significant health risk to humans and livestock as they can contaminate food sources like honey, milk, grain, and eggs, as well as herbal medicines and supplements.[7][8] The toxicity of PAs is primarily linked to their metabolic activation in the liver, leading to strong hepatotoxic (liver-damaging), genotoxic (DNA-damaging), cytotoxic (cell-damaging), and tumorigenic (tumor-causing) effects.[1][7][8]

This compound and Senkirkine: Otonecine-Type PAs

This compound and its close relative, senkirkine, belong to the otonecine-type class of pyrrolizidine alkaloids.[9][10] This class is characterized by the otonecine necine base. Senkirkine is a major PA found in several plant species, including Tussilago farfara (coltsfoot), Emilia sonchifolia, and various Senecio species.[6][10][11][12] this compound has also been isolated from Senecio species.[9][10][12]

Chemical Properties:

| Property | This compound | Senkirkine (Renardin) | Reference |

| CAS Number | 57194-70-4 | 2318-18-5 | [13],[14] |

| Molecular Formula | C₁₉H₂₇NO₆ | C₁₉H₂₇NO₆ | [15],[16] |

| Molecular Weight | 365.42 g/mol | 365.4 g/mol | [15],[16] |

| Structure | Otonecine-type macrocyclic PA | Otonecine-type macrocyclic PA | [9],[16] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | Data not specified, but general PA solubility patterns apply. | [13] |

Biosynthesis of Pyrrolizidine Alkaloids

The biosynthesis of PAs is a complex process that occurs primarily in the roots of producing plants.[9] The pathway can be broadly divided into the formation of the necine base and the necic acids, followed by their esterification.

3.1 Necine Base Synthesis The synthesis of the necine base begins with the amino acid ornithine, which is a precursor to putrescine.[2] The first committed step in the pathway is catalyzed by homospermidine synthase (HSS), an enzyme that couples two molecules of putrescine (derived from arginine and ornithine) to form homospermidine.[3] This intermediate then undergoes a series of oxidation, cyclization, and reduction steps to form the characteristic bicyclic pyrrolizidine core, such as retronecine.[3]

3.2 Necic Acid Synthesis Necic acids are derived from common amino acids, such as isoleucine, leucine, and valine, through various metabolic pathways.[2] Their structural diversity contributes significantly to the wide range of PAs found in nature.

3.3 Esterification The final step in PA biosynthesis is the esterification of the necine base with one or two necic acids. This reaction combines the two separately synthesized components to form the final, biologically active alkaloid.[3] The resulting PAs may be stored in the plant as tertiary amines or as N-oxides, the latter being more water-soluble.[8]

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants [mdpi.com]

- 3. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 4. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. [PDF] Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. Combined metabolome and transcriptome to analyze the regulatory network of key enzymes in the synthesis of senkirkine in Emilia sonchifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound and Senkirkine from Senecio pierotii | CiNii Research [cir.nii.ac.jp]

- 13. This compound | CAS:57194-70-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. This compound - Chemical & Physical Properties by Cheméo [chemeo.com]

- 16. Senkirkine; Renardin | C19H27NO6 | CID 146158284 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Neosenkirkine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine is a naturally occurring pyrrolizidine alkaloid (PA) belonging to the otonecine-type subclass. These compounds are notorious for their hepatotoxicity, which has significant implications for human and animal health due to the contamination of foodstuffs and herbal medicines. This technical guide provides a comprehensive overview of the discovery, history, and chemical biology of this compound, with a focus on its isolation, structural elucidation, and mechanism of toxicity. The information is presented to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

Discovery and History

The history of this compound is closely intertwined with that of its more widely known analog, senkirkine. Initial investigations into the alkaloidal content of various plant species, particularly within the genus Senecio (family Asteraceae), led to the isolation and characterization of numerous pyrrolizidine alkaloids.

This compound was first reported as a novel pyrrolizidine alkaloid in the early 1980s. A pivotal study published in 1982 detailed the isolation of this compound alongside senkirkine from Senecio pierotii. This report notably mentioned that this was the "second occasion in which this compound has been found in nature," suggesting an even earlier, though less cited, discovery.

Subsequent research in 1988 further solidified the understanding of this compound's natural occurrence. A detailed investigation of the complex alkaloid mixture from Senecio anonymus led to the isolation of ten different pyrrolizidine alkaloids, including this compound.[1] This study was instrumental in providing a more comprehensive chemical profile of the plant and firmly establishing this compound's presence within this genus.

Physicochemical Properties

The structural and physical properties of this compound have been determined through various analytical techniques, including mass spectrometry, NMR spectroscopy, and X-ray crystallography. These data are essential for its identification and characterization in complex mixtures.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₇NO₆ | [1] |

| Molecular Weight | 365.42 g/mol | [1] |

| Melting Point | 216 °C | |

| Optical Rotation | +26.8° (in Chloroform) | |

| CAS Number | 57194-70-4 |

Experimental Protocols

Isolation of this compound from Senecio pierotii

The following protocol is based on the methodology described for the isolation of this compound from the roots and aerial parts of Senecio pierotii.

1. Extraction:

-

The dried and powdered plant material (roots or aerial parts) is subjected to extraction with methanol (MeOH).

-

The resulting methanol extract is concentrated under reduced pressure.

2. Acid-Base Extraction:

-

The concentrated extract is acidified with 0.5N sulfuric acid (H₂SO₄).

-

The acidic solution is washed with diethyl ether (Et₂O) to remove non-alkaloidal components.

-

The acidic aqueous phase is then made alkaline with ammonia (NH₃) to a pH of approximately 9-10.

-

The alkaline solution is extracted with chloroform (CHCl₃) to partition the free alkaloid bases into the organic layer.

3. Purification:

-

The chloroform extract is concentrated to yield a crude alkaloidal mixture.

-

This mixture is subjected to column chromatography over aluminum oxide.

-

Fractions containing a mixture of this compound and senkirkine are collected.

-

Final separation of this compound from senkirkine is achieved using high-performance liquid chromatography (HPLC).

Synthesis

To date, a dedicated total synthesis of this compound has not been extensively reported in the literature. The chemical synthesis of pyrrolizidine alkaloids is a complex challenge due to the stereochemical complexity of the necine base and the macrocyclic ester linkage. However, general strategies for the synthesis of the pyrrolizidine core and the necic acid moieties have been developed. These methodologies could potentially be adapted for the total synthesis of this compound. Further research in this area would be valuable for providing access to larger quantities of pure this compound for toxicological and pharmacological studies.

Conclusion

This compound is a significant member of the otonecine-type pyrrolizidine alkaloids, contributing to the toxic profile of various Senecio species. While its discovery and isolation have been documented, further research is needed to fully elucidate its historical discovery and to develop a total synthesis. A thorough understanding of its bioactivation pathway is crucial for assessing the risks it poses to human and animal health and for developing strategies to mitigate its toxic effects. This guide serves as a foundational repository of technical information to aid researchers in these ongoing efforts.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Neosenkirkine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neosenkirkine is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species. As a member of the otonecine-type PAs, it is characterized by a macrocyclic diester structure. Like many PAs containing an unsaturated necine base, this compound is recognized for its significant hepatotoxicity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, methodologies for its isolation and analysis, and an examination of its biological activity, focusing on the mechanisms of toxicity relevant to drug development and safety assessment.

Core Physical and Chemical Properties

This compound is a crystalline solid belonging to the alkaloid class of organic compounds. Its core structure is based on a necine base esterified with a necic acid, forming a macrocycle. The fundamental properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (1R,4E,6R,7R,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione | [1] |

| Molecular Formula | C₁₉H₂₇NO₆ | [1][2] |

| Molecular Weight | 365.42 g/mol | [1][2] |

| CAS Number | 57194-70-4 | [3] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | |

| logP (Octanol/Water) | 1.010 (Calculated) | [2] |

| Water Solubility (logS) | -2.09 (Calculated, mol/L) | [2] |

Spectroscopic Data for Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the complex stereochemistry of the molecule. The chemical shifts and coupling constants of the protons would confirm the structure of the necine base and the side chain, including the ethylidene group.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would reveal the molecular ion peak (M⁺) confirming the molecular weight. The fragmentation pattern is crucial for identifying structural motifs of the macrocyclic alkaloid.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for functional groups present in this compound, such as O-H stretching for the hydroxyl group, C=O stretching for the ester carbonyls, and C=C stretching for the double bonds.

Experimental Protocols

The isolation and analysis of this compound typically involve multi-step procedures to extract and purify the alkaloid from a complex plant matrix.

Isolation and Purification of this compound from Plant Material

The following protocol is a generalized procedure based on the successful isolation of this compound from species such as Senecio pierotii and Emilia sonchifolia.[4]

Objective: To isolate and purify this compound from dried plant material.

Methodology:

-

Extraction:

-

Dried and powdered plant material (e.g., roots, aerial parts) is subjected to extraction with a dilute acid, typically 0.5N H₂SO₄. This protonates the nitrogen atom of the alkaloid, rendering it soluble in the aqueous acidic solution.

-

-

Acid-Base Partitioning:

-

The acidic extract is filtered to remove solid plant debris.

-

The filtrate is then made alkaline by the addition of a base, such as ammonia (NH₃), to a high pH. This deprotonates the alkaloid, converting it back to its free base form, which has low solubility in water but high solubility in nonpolar organic solvents.

-

The now-alkaline aqueous solution is repeatedly extracted with an organic solvent like chloroform (CHCl₃) or dichloromethane (CH₂Cl₂). The this compound partitions into the organic layer.

-

-

Crude Alkaloid Fraction:

-

The organic extracts are combined and evaporated under reduced pressure (e.g., using a rotary evaporator) to yield a crude alkaloidal mixture.

-

-

Chromatographic Purification:

-

Column Chromatography: The crude mixture is first subjected to column chromatography over a stationary phase like aluminum oxide. Elution with a solvent gradient is used to separate the alkaloids based on polarity, providing a partially purified fraction containing this compound.

-

High-Performance Liquid Chromatography (HPLC): The enriched fraction is then subjected to further purification by HPLC, often using a silica-based column (e.g., µ-Porasil). A mobile phase such as a mixture of acetonitrile, methanol, and diethylamine is used to achieve high-resolution separation, yielding pure this compound.[4]

-

Alternatively, for purification from aqueous acid extracts, strong cation exchange-solid phase extraction (SCX-SPE) can be employed.

Analysis and Quantification

Objective: To identify and quantify this compound in biological samples.

Methodology:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for the analysis of pyrrolizidine alkaloids.

-

Sample Preparation: The alkaloid extract is prepared as described in the isolation protocol.

-

Derivatization (Optional): Silylation may be performed to increase the volatility of the analyte.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column. The temperature program is optimized to separate this compound from other alkaloids and matrix components based on their boiling points and interactions with the stationary phase.

-

MS Detection: As components elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. Quantification can be achieved by comparing the peak area to that of a known standard.

-

Biological Activity and Signaling Pathways

This compound is a known hepatotoxic compound, a characteristic shared by many 1,2-unsaturated pyrrolizidine alkaloids. Its toxicity is not inherent but arises from its metabolic activation in the liver.

Mechanism of Hepatotoxicity

The primary mechanism of PA-induced liver injury is a multi-step process initiated by metabolic activation.

-

Metabolic Activation: In the liver, cytochrome P450 enzymes (CYP450s) metabolize this compound to highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids).

-

Formation of Adducts: These reactive metabolites are strong electrophiles that can readily form covalent bonds (adducts) with cellular nucleophiles, including proteins and DNA.

-

Cellular Damage and Stress: The formation of these adducts disrupts normal cellular function, leading to:

-

Protein Dysfunction: Impairment of essential enzymes and structural proteins.

-

DNA Damage: Formation of DNA adducts can lead to mutations and genotoxicity.

-

Oxidative Stress: Depletion of cellular antioxidants like glutathione (GSH), which attempts to detoxify the reactive metabolites.

-

-

Induction of Apoptosis: The culmination of cellular damage and stress triggers programmed cell death (apoptosis). This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The binding of ligands like TNF to their receptors can initiate a caspase cascade, while mitochondrial damage can lead to the release of cytochrome c, activating another caspase cascade, both of which ultimately lead to apoptosis and liver injury.

Studies on various PAs indicate that they can disrupt signaling pathways related to cell cycle regulation and DNA damage repair, potentially leading to an arrest in the S phase of the cell cycle and mitotic failure.

Conclusion for Drug Development Professionals

This compound, as a representative hepatotoxic pyrrolizidine alkaloid, serves as an important case study in drug safety and toxicology. The requirement for metabolic activation highlights the critical role of hepatic enzyme systems in toxification. For professionals in drug development, understanding the structure-toxicity relationship of PAs is crucial for screening new chemical entities and for assessing the safety of herbal medicines and dietary supplements, where PAs can be present as contaminants. The analytical methods described herein are foundational for the quality control and safety assessment of products that may contain this compound or related compounds. Further research into the specific protein targets and detailed signaling pathway disruptions caused by this compound could provide more precise biomarkers for early detection of PA-induced liver injury.

References

Stability of Neosenkirkine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA) of the otonecine type, a class of natural compounds found in various plant species. The stability of such compounds is a critical parameter in drug development and for assessing the safety of herbal products, as degradation can lead to loss of efficacy and the formation of potentially toxic byproducts. This technical guide provides a comprehensive overview of the known stability of this compound under various conditions, drawing upon available data for this compound, the closely related compound Senkirkine, and the general behavior of pyrrolizidine alkaloids.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting its stability.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₇NO₆ | --INVALID-LINK-- |

| Molecular Weight | 365.42 g/mol | --INVALID-LINK-- |

| CAS Number | 57194-70-4 | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | BioCrick |

Stability Profile of this compound and Related Pyrrolizidine Alkaloids

Comprehensive quantitative stability data for this compound is limited in the public domain. However, studies on the closely related otonecine-type PA, Senkirkine, and other PAs provide valuable insights into its potential stability profile. Otonecine-type PAs are noted to be relatively stable under certain conditions compared to other classes of PAs.

Hydrolytic Stability

Pyrrolizidine alkaloids are esters and are therefore susceptible to hydrolysis, particularly under alkaline conditions.

| Condition | Observation for Senkirkine/PAs | Inference for this compound |

| Acidic pH | PAs are generally stable in acidic solutions.[1] | Expected to be relatively stable. |

| Neutral pH | PAs are generally stable in neutral solutions.[1] | Expected to be relatively stable. |

| Alkaline pH | PAs are readily hydrolyzed under alkaline conditions.[1][2] | Expected to undergo hydrolysis, leading to the opening of the macrocyclic ring. |

Photostability

Exposure to light, particularly UV radiation, can induce degradation of PAs.

| Condition | Observation for PAs | Inference for this compound |

| UV Radiation | PAs have been shown to degrade under UV radiation.[1] | Susceptible to photodegradation. The extent of degradation would depend on the wavelength, intensity, and duration of exposure. |

| Visible Light | PAs are minimally affected by visible light.[1] | Expected to be relatively stable under normal laboratory lighting conditions. |

Thermal Stability

Elevated temperatures can lead to the degradation of PAs.

| Condition | Observation for Senkirkine/PAs | Inference for this compound |

| Elevated Temperature | Senkirkine is reported to be stable at room temperature in closed containers.[2] PAs are generally stable compounds, with thermal degradation being more significant at very high temperatures. | Expected to be stable for extended periods at room temperature. Degradation may occur at elevated temperatures, and the rate would follow Arrhenius kinetics. |

Oxidative Stability

The presence of oxidizing agents can lead to the formation of degradation products.

| Condition | Observation for PAs | Inference for this compound |

| Oxidizing Agents (e.g., H₂O₂) | The double bond in the necine ring of unsaturated PAs is a potential site for oxidation. | This compound, being an unsaturated PA, is likely susceptible to oxidation, which could lead to the formation of various oxidation products. |

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

This protocol provides a framework for developing a method to separate this compound from its potential degradation products.

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) or UV detector.

-

Mass spectrometer (MS) for peak identification and purity assessment.

2. Chromatographic Conditions (to be optimized):

-

Column: A C18 reversed-phase column is a common starting point (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed for separating compounds with varying polarities.

-

Flow Rate: Typically 1.0 mL/min for HPLC.

-

Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C).

-

Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

3. Preparation of Stressed Samples (Forced Degradation):

-

Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at room temperature or a slightly elevated temperature for a defined period.

-

Oxidative Degradation: Treat this compound solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample or a solution of this compound to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.

4. Method Validation:

-

The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.

Visualizations

Experimental Workflow for Stability Testing

Caption: A typical experimental workflow for conducting forced degradation studies of this compound.

General Metabolic Pathway of Pyrrolizidine Alkaloids

The toxicity of many PAs is linked to their metabolic activation in the liver. While specific pathways for this compound are not well-defined, a general scheme for otonecine-type PAs can be depicted.

Caption: A simplified diagram of the metabolic activation and detoxification pathways of pyrrolizidine alkaloids.

Potential Signaling Pathways Affected by Pyrrolizidine Alkaloids

Research on various PAs suggests their involvement in critical cellular signaling pathways, often leading to apoptosis and cell cycle arrest.

Caption: Potential signaling pathways affected by reactive metabolites of pyrrolizidine alkaloids.

Conclusion

The stability of this compound is a crucial factor for its potential development as a therapeutic agent and for risk assessment in herbal preparations. While direct quantitative data is scarce, the available information on Senkirkine and the broader class of pyrrolizidine alkaloids suggests that this compound is likely to be relatively stable under neutral and acidic conditions at room temperature but may degrade under alkaline, high temperature, and UV light conditions. Further forced degradation studies are necessary to fully characterize its stability profile, identify degradation products, and develop a validated stability-indicating analytical method. Understanding the signaling pathways affected by this compound and its degradants is also essential for a comprehensive safety evaluation. This guide serves as a foundational resource for researchers and professionals in the field, highlighting the current state of knowledge and providing a roadmap for future stability investigations.

References

- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Senkirkine | C19H27NO6 | CID 5281752 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Detecting Neosenkirkine: A Guide to Analytical Methods and Protocols

For Immediate Release

This application note provides detailed protocols for the detection and quantification of Neosenkirkine, a pyrrolizidine alkaloid of concern due to its potential hepatotoxicity. The methods outlined are designed for researchers, scientists, and professionals in drug development and food safety, offering robust and reliable approaches for the analysis of this compound in various matrices, including plant materials and herbal products.

Introduction

This compound is a macrocyclic otonecine-type pyrrolizidine alkaloid (PA) found in certain plant species. PAs are a large group of naturally occurring toxins that can contaminate food, animal feed, and herbal medicines, posing a significant health risk to humans and livestock. Regulatory bodies worldwide are increasingly scrutinizing the presence of these compounds in consumer products. Accurate and sensitive analytical methods are therefore crucial for monitoring and controlling the levels of this compound and other toxic PAs.

This document details two primary analytical approaches for this compound detection: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and a general protocol for the development of an Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the gold standard for the analysis of PAs due to its high sensitivity, selectivity, and ability to quantify multiple analytes simultaneously. The method involves chromatographic separation of the analyte from the sample matrix followed by mass spectrometric detection and quantification.

Experimental Protocol: HPLC-MS/MS Analysis of this compound

1. Sample Preparation (Solid Samples, e.g., Plant Material)

-

Homogenization: Grind the sample to a fine powder to ensure homogeneity.

-

Extraction:

-

Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of 0.05 M sulfuric acid in water.

-

Vortex for 1 minute to ensure the sample is fully wetted.

-

Extract in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load 5 mL of the sample extract onto the cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the this compound with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

-

2. HPLC-MS/MS Instrumentation and Conditions

-

HPLC System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over several minutes to elute this compound.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound has a molecular weight of 365.42 g/mol (C₁₉H₂₇NO₆). The protonated molecule [M+H]⁺ will have an m/z of 366.2.

-

Based on the fragmentation of the structurally similar senkirkine, the following MRM transitions are proposed for this compound:

-

Quantifier: 366.2 -> 168.1

-

Qualifier: 366.2 -> 150.1

-

-

3. Data Presentation

Quantitative data for the HPLC-MS/MS method should be summarized as shown in the table below. These values are representative for PA analysis and should be determined during method validation.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg |

| Linearity (R²) | > 0.99 |

| Recovery | 80 - 110% |

| Precision (%RSD) | < 15% |

Workflow Diagram

Enzyme-Linked Immunosorbent Assay (ELISA)

While no commercial ELISA kits are currently available specifically for this compound, a competitive ELISA can be developed for rapid screening purposes. This section provides a general protocol for the development of such an assay.

Principle of Competitive ELISA

In a competitive ELISA for a small molecule like this compound, a known amount of this compound-protein conjugate is coated onto a microplate well. The sample containing an unknown amount of free this compound is mixed with a limited amount of anti-Neosenkirkine antibody and added to the well. The free this compound in the sample competes with the coated this compound for binding to the antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme that produces a colored product. The signal is inversely proportional to the concentration of this compound in the sample.

General Protocol for Competitive ELISA Development

1. Reagent Preparation

-

This compound-Protein Conjugate: Conjugate this compound to a carrier protein like Bovine Serum Albumin (BSA) or Ovalbumin (OVA) to be used for coating the microplate and for immunization to produce antibodies.

-

Anti-Neosenkirkine Antibody: Produce polyclonal or monoclonal antibodies by immunizing animals with the this compound-protein conjugate.

-

Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).

-

Washing Buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST).

-

Blocking Buffer: 1% BSA in PBST.

-

Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the primary antibody (e.g., HRP-conjugated goat anti-rabbit IgG).

-

Substrate: A suitable chromogenic substrate for the enzyme (e.g., TMB for HRP).

-

Stop Solution: An acid solution to stop the enzymatic reaction (e.g., 2 M H₂SO₄).

2. Assay Procedure

-

Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with washing buffer.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with washing buffer.

-

Competition:

-

In separate tubes, pre-incubate 50 µL of the sample or standard with 50 µL of the diluted anti-Neosenkirkine antibody for 30 minutes.

-

Add 100 µL of this mixture to each well of the coated plate.

-

Incubate for 1-2 hours at room temperature.

-

-

Washing: Wash the plate three times with washing buffer.

-

Secondary Antibody: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with washing buffer.

-

Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Logical Diagram of Competitive ELISA

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. The HPLC-MS/MS method offers high sensitivity and specificity, making it suitable for regulatory compliance and research applications. While requiring development, an ELISA can serve as a high-throughput screening tool. The choice of method will depend on the specific application, required sensitivity, and available resources. Proper method validation is essential to ensure accurate and reliable results.

Quantitative Analysis of Neosenkirkine by LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA), a class of naturally occurring toxins produced by various plant species. Due to their potential hepatotoxic, genotoxic, and carcinogenic properties, the detection and quantification of PAs in various matrices, including herbal products, food, and animal feed, are of significant concern for consumer safety and drug development.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of PAs due to its high sensitivity, selectivity, and ability to analyze complex mixtures.[3][4] This document provides a detailed application note and protocol for the quantitative analysis of this compound by LC-MS/MS.

Experimental Protocols

This section details the methodologies for the quantitative analysis of this compound, from sample preparation to LC-MS/MS analysis.

Sample Preparation

A robust sample preparation protocol is crucial for the accurate quantification of this compound, aiming to efficiently extract the analyte from the matrix and remove interfering substances. The following is a generalized solid-phase extraction (SPE) method adapted from established protocols for pyrrolizidine alkaloids.[2]

Materials:

-

0.05 M Sulfuric acid in 50% methanol

-

Ammonia solution

-

Methanol

-

Water

-

Oasis MCX SPE cartridges

Procedure:

-

Extraction:

-

Weigh 2.0 g ± 0.1 g of the homogenized sample into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

-

Ensure the sample is completely wetted and sonicate for 15 minutes at room temperature.

-

Centrifuge the sample at 3800 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction step with another 20 mL of the extraction solution.

-

Combine the supernatants.

-

-

SPE Cleanup:

-

Conditioning: Condition the Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Loading: Neutralize the combined extract with ammonia solution and load 10 mL onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 x 5 mL of water to remove polar interferences.

-

Drying: Dry the cartridge under vacuum for 5-10 minutes.

-

Elution: Elute the analytes with 2 x 5 mL of methanol.

-

-

Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol/water (5/95, v/v) for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound.

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Recommended Conditions |

| Liquid Chromatography | |

| LC System | Shimadzu Nexera X2 or equivalent |

| Column | Shim-pack GIST C18-HP (2.1 mm × 150 mm, 3 µm) or equivalent[4] |

| Column Temperature | 40 °C |

| Mobile Phase A | 5 mM Ammonium formate and 0.1% formic acid in water |

| Mobile Phase B | 95% Methanol with 5 mM ammonium formate and 0.1% formic acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 10 µL |

| Gradient Elution | A typical gradient starts with a low percentage of organic phase, which is gradually increased to elute the analytes.[2] A specific gradient should be optimized based on the specific instrument and column used. |

| Mass Spectrometry | |

| Mass Spectrometer | Shimadzu LCMS-8060 or equivalent triple quadrupole mass spectrometer[4] |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Ion Spray Voltage | 5.0 kV |

| Ion Source Temperature | 350 °C |

| Nebulizing Gas Flow | 3 L/min |

| Drying Gas Flow | 10 L/min |

| Collision Gas | Argon |

| MRM Transitions | |

| This compound (Proposed)* | Precursor Ion (m/z): 366.2, Product Ions (m/z): 120.3, 237.3 |

| Collision Energy (CE) | Optimized for each transition (e.g., 35 V for 366.2 -> 120.3, 25 V for 366.2 -> 237.3) |

*Note: As this compound is an isomer of Senkirkine, the MRM transitions for Senkirkine are proposed as a starting point for method development. These should be confirmed by direct infusion of a this compound standard.

Data Presentation

The following tables summarize typical quantitative data that can be expected from a validated LC-MS/MS method for this compound analysis, based on performance characteristics reported for similar pyrrolizidine alkaloids.[1][4]

Table 2: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg[1] |

| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/kg[1] |

| Accuracy (% Recovery) | 75% - 115%[4] |

| Precision (% RSD) | < 15% |

Table 3: Example Quantitative Results in Herbal Tea Samples

| Sample ID | This compound Concentration (µg/kg) |

| HT-01 | < LOQ |

| HT-02 | 1.5 |

| HT-03 | 0.8 |

| HT-04 | < LOQ |

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the quantitative analysis of this compound.

References

Application Notes and Protocols for the Extraction of Neosenkirkine from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neosenkirkine is a pyrrolizidine alkaloid (PA) found in certain plant species, notably within the Senecio genus. PAs are of significant interest to researchers due to their potential biological activities, which also include hepatotoxicity. Therefore, robust and efficient protocols for their extraction and purification are crucial for pharmacological studies, toxicological assessments, and drug development. This document provides a detailed protocol for the extraction of this compound from plant material, based on established acid-base extraction principles and chromatographic purification techniques. Additionally, alternative extraction methods and quantitative data from various studies are presented to offer a comprehensive overview for researchers.

Key Experimental Protocols

Protocol 1: Classical Acid-Base Extraction and Purification of this compound

This protocol is a standard method for the extraction of pyrrolizidine alkaloids from plant material, adapted from procedures used for Senecio species.

1. Plant Material Preparation:

-

Collect and identify the plant material (e.g., aerial parts or roots of Senecio pierotii).

-

Thoroughly wash the plant material to remove any soil and debris.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a temperature not exceeding 50°C to prevent degradation of thermolabile compounds.

-

Grind the dried plant material into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Crude Alkaloids:

-

The powdered plant material is initially extracted with a polar solvent to isolate a broad range of compounds, including the alkaloid salts.[1]

-

Procedure:

-

Macerate the powdered plant material in methanol (MeOH) at a solvent-to-sample ratio of approximately 10:1 (v/w).

-

Allow the mixture to stand for 24-72 hours at room temperature with occasional stirring.[1] Alternatively, for a more exhaustive extraction, perform continuous extraction using a Soxhlet apparatus for 20-21 hours with 85% ethanol.[2]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude methanolic or ethanolic extract.[2]

-

3. Acid-Base Liquid-Liquid Extraction:

-

This step selectively isolates the basic alkaloids from the crude extract.[3][4]

-

Procedure:

-

Dissolve the crude extract in a 0.5N sulfuric acid (H₂SO₄) solution.

-

Wash the acidic solution with diethyl ether or chloroform (CHCl₃) to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

-

Make the acidic aqueous solution alkaline (pH 9-10) by the dropwise addition of ammonia solution (NH₄OH).[3] This converts the alkaloid salts into their free base form.

-

Extract the alkaline solution multiple times with chloroform or dichloromethane (CH₂Cl₂).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield the crude alkaloidal mixture.

-

4. Chromatographic Purification:

-

The crude alkaloidal mixture is further purified to isolate this compound.

-

Column Chromatography:

-

Subject the crude alkaloidal mixture to column chromatography over aluminum oxide or silica gel.

-

Elute with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with an increasing proportion of methanol.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the this compound-containing fractions to preparative HPLC.

-

A reversed-phase C18 column is often used.[5]

-

The mobile phase can consist of a mixture of acetonitrile and water with additives like ammonia or formic acid to improve peak shape.[5] A typical gradient might run from a low to a high concentration of acetonitrile over 20-30 minutes.[5]

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

5. Quantification:

-

The quantity and purity of the isolated this compound can be determined using analytical HPLC coupled with a mass spectrometer (LC-MS) or a UV detector.[1]

-

Quantification is typically performed by creating a calibration curve with a certified this compound standard.

Protocol 2: Microwave-Assisted Extraction (MAE) of Pyrrolizidine Alkaloids

MAE is a more rapid extraction method compared to conventional techniques.[6]

-

Procedure:

-

Place the powdered plant material (e.g., Tussilago farfara) in a microwave extraction vessel.

-

Add the extraction solvent, which has been found to be optimal as a 1:1 mixture of methanol and water, acidified to pH 2-3 with hydrochloric acid (HCl).[1][6]

-

Set the microwave power and extraction time. These parameters need to be optimized for the specific plant material and equipment but can be significantly shorter than conventional methods (e.g., 15 minutes).[7]

-

After extraction, cool the vessel, filter the extract, and proceed with the acid-base cleanup and chromatographic purification as described in Protocol 1.

-

Data Presentation

| Parameter | Method | Plant Material | Solvent | Ratio (Solvent:Plant) | Temperature | Duration | Yield of Crude Alkaloids | Yield of this compound | Reference |

| Extraction | Maceration & Acid-Base | Senecio pierotii (roots) | Methanol, 0.5N H₂SO₄, CHCl₃ | Not specified | Room Temp. | Not specified | 0.18% (w/w) | 0.00053% (w/w) | Original research on S. pierotii |

| Extraction | Soxhlet | Senecio vulgaris | 85% Ethanol | 5:1 (v/w) | Boiling point | 20-21 hours | 33.3% (w/w) | Not specified | [2] |

| Extraction | Microwave-Assisted (MAE) | Tussilago farfara | MeOH:H₂O (1:1) acidified to pH 2-3 | 40:1 (v/w) | Boiling point | 15 min | Not specified | Not specified | [6][7] |

| Purification | Column Chromatography & HPLC | Senecio pierotii | Aluminum oxide, various solvents | N/A | Room Temp. | N/A | N/A | 3.2 mg from 600g roots | Original research on S. pierotii |

| Purification | Droplet Counter-Current Chromatography | Senecio anonymus | Not specified | N/A | Room Temp. | N/A | N/A | Isolated | [8] |

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Caption: Logical relationships in this compound isolation and analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Secure Verification [cer.ihtm.bg.ac.rs]

- 4. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]